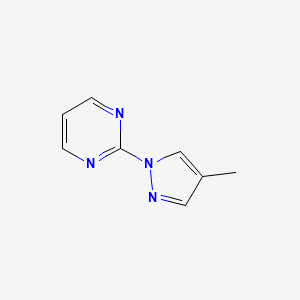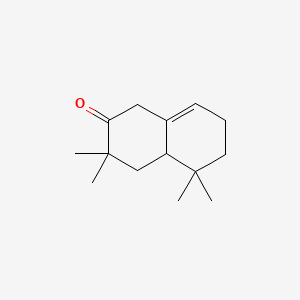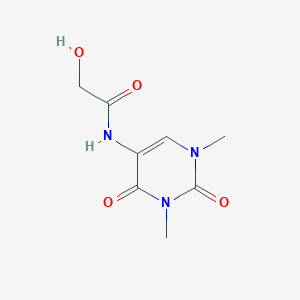
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with acetamide under controlled conditions. The reaction is often catalyzed by acidic or basic agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and material sciences.
科学研究应用
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Shares a similar hydroxyl group but differs in the ring structure.
4-Hydroxy-2-quinolone: Similar in having a hydroxyl group but with a different core structure.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]: Contains a hydroxyl group and a complex ring structure.
Uniqueness
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- is unique due to its specific combination of functional groups and ring structure
属性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11N3O4/c1-10-3-5(9-6(13)4-12)7(14)11(2)8(10)15/h3,12H,4H2,1-2H3,(H,9,13) |
InChI 键 |
BEBIKFZCOBFUMY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


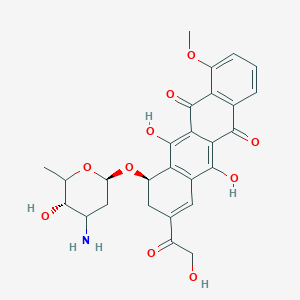
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
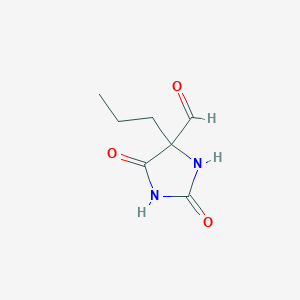
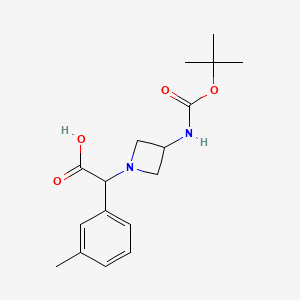

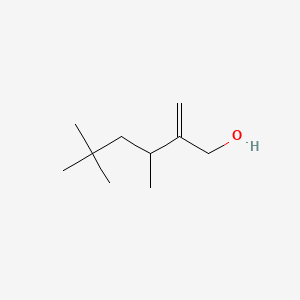
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)



